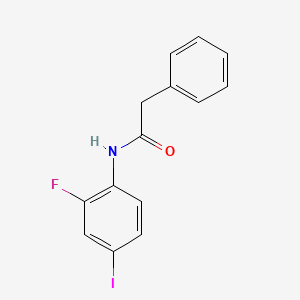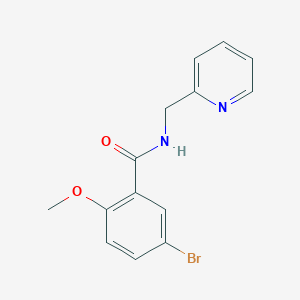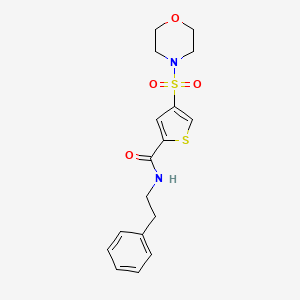![molecular formula C12H7ClF3NOS B4402260 N-[2-chloro-4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4402260.png)
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Overview
Description
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been studied for its potential applications in various fields such as cancer research, immunology, and neuroscience.
Scientific Research Applications
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been widely used in scientific research due to its potential applications in various fields. In cancer research, this compound has been shown to inhibit the activity of Janus kinase 2 (JAK2), which is overexpressed in many types of cancer. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. In immunology, this compound has been used to study the role of JAK2 in the immune response. In neuroscience, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Mechanism of Action
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide inhibits the activity of JAK2 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of JAK2 and downstream signaling pathways, leading to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activity of JAK2, leading to a decrease in cell proliferation and an increase in apoptosis. In immune cells, this compound inhibits the activity of JAK2, leading to a decrease in cytokine production and immune cell activation. In neurons, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high potency for JAK2 inhibition. This compound has also been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro studies. This compound has also been shown to have off-target effects on other kinases, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-[2-chloro-4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of more potent and selective JAK2 inhibitors based on the structure of this compound. Another area of interest is the study of the role of JAK2 in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active research. Finally, the use of this compound as a tool for studying JAK2 signaling pathways in vivo is an area of interest for basic research.
properties
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NOS/c13-8-6-7(12(14,15)16)3-4-9(8)17-11(18)10-2-1-5-19-10/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLGGPCUKIHQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(allyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4402181.png)

![N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B4402194.png)
![N-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4402196.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,6-difluorobenzamide](/img/structure/B4402198.png)
![5-chloro-2-[3-(dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B4402205.png)

![4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B4402226.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4402242.png)
![N-[4-(2-methyl-1-piperidinyl)phenyl]butanamide](/img/structure/B4402258.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-thienyl)acetamide](/img/structure/B4402261.png)
![2-(4-ethylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4402265.png)
![{2-[(4-fluorobenzyl)oxy]benzyl}(4-methoxybenzyl)amine hydrochloride](/img/structure/B4402271.png)